molecular formula C15H18O2 B14128894 tert-Butyl 1,4-dihydronaphthalene-1-carboxylate CAS No. 89302-36-3

tert-Butyl 1,4-dihydronaphthalene-1-carboxylate

Cat. No.: B14128894
CAS No.: 89302-36-3
M. Wt: 230.30 g/mol
InChI Key: ZIWFSPKXRWKTDL-UHFFFAOYSA-N
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Description

tert-Butyl 1,4-dihydronaphthalene-1-carboxylate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a tert-butyl group and a carboxylate group attached to a 1,4-dihydronaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1,4-dihydronaphthalene-1-carboxylate typically involves the reaction of 1,4-dihydronaphthalene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1,4-dihydronaphthalene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce fully saturated naphthalenes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

tert-Butyl 1,4-dihydronaphthalene-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 1,4-dihydronaphthalene-1-carboxylate involves its interaction with molecular targets in biological systems. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 1,4-dihydronaphthalene-1-carboxylate include:

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a tert-butyl group and a carboxylate group on a 1,4-dihydronaphthalene core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and materials science .

Properties

CAS No.

89302-36-3

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl 1,4-dihydronaphthalene-1-carboxylate

InChI

InChI=1S/C15H18O2/c1-15(2,3)17-14(16)13-10-6-8-11-7-4-5-9-12(11)13/h4-7,9-10,13H,8H2,1-3H3

InChI Key

ZIWFSPKXRWKTDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1C=CCC2=CC=CC=C12

Origin of Product

United States

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